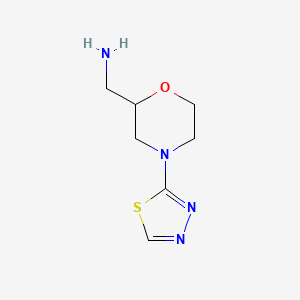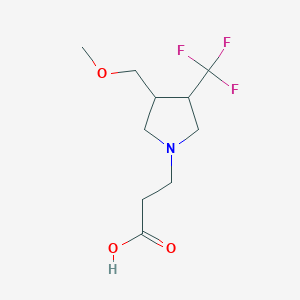
2-Cyclopropanecarbonyl-4-(propan-2-YL)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropanecarbonyl-4-(propan-2-yl)phenol is an organic compound with the molecular formula C₁₃H₁₆O₂ and a molecular weight of 204.26 g/mol . This compound is characterized by a cyclopropane ring attached to a carbonyl group, which is further connected to a phenol ring substituted with an isopropyl group. It is used primarily for research purposes in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropanecarbonyl-4-(propan-2-yl)phenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction typically employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropanecarbonyl-4-(propan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated phenols
Scientific Research Applications
2-Cyclopropanecarbonyl-4-(propan-2-yl)phenol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropanecarbonyl-4-(propan-2-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, potentially affecting their activity. The cyclopropane ring may also interact with hydrophobic pockets in biomolecules, influencing their conformation and function .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2-propanol: A derivative of cumene with similar structural features.
4-[2-[Benzyl(tert-butyl)amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol: A pharmaceutical impurity standard with comparable functional groups.
Uniqueness
2-Cyclopropanecarbonyl-4-(propan-2-yl)phenol is unique due to its combination of a cyclopropane ring and a phenol group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H16O2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
cyclopropyl-(2-hydroxy-5-propan-2-ylphenyl)methanone |
InChI |
InChI=1S/C13H16O2/c1-8(2)10-5-6-12(14)11(7-10)13(15)9-3-4-9/h5-9,14H,3-4H2,1-2H3 |
InChI Key |
PGUDDOHWEFICNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)O)C(=O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6H-Thieno[2,3-b]pyrrol-4-yl)ethanamine hydrochloride](/img/structure/B13344888.png)
![Benzenesulfonylfluoride, 2-chloro-6-[(2-chloro-4-nitrophenoxy)methyl]-](/img/structure/B13344891.png)
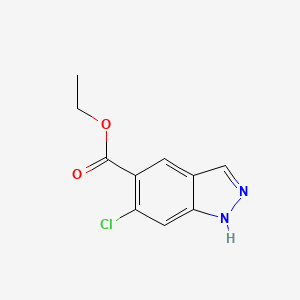
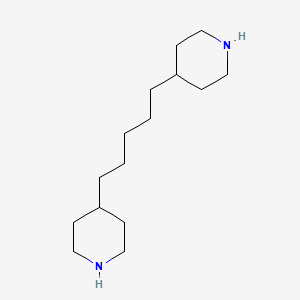
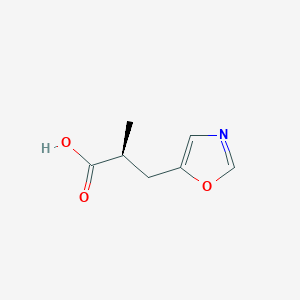
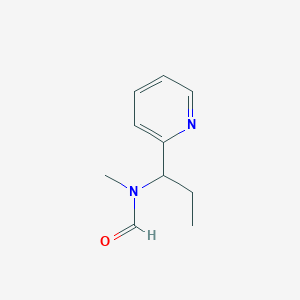

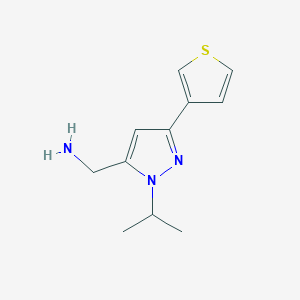

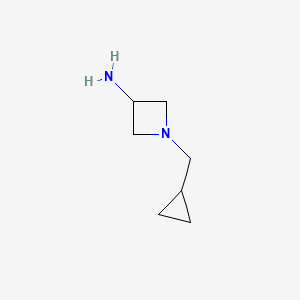

![1-Isopropyl-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine](/img/structure/B13344945.png)
